4-Methyl-N'-(naphthalen-1-yl)benzene-1-carboximidamide
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Overview
Description
4-Methyl-N-(naphthalen-1-yl)benzimidamide is an organic compound with the molecular formula C18H15N2 It is a derivative of benzimidazole, featuring a naphthalene ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(naphthalen-1-yl)benzimidamide typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. One common method includes the use of sodium metabisulphite as an oxidation agent in a solvent mixture under mild conditions . The reaction proceeds efficiently, yielding high-purity benzimidazole derivatives.
Industrial Production Methods
Industrial production of 4-Methyl-N-(naphthalen-1-yl)benzimidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(naphthalen-1-yl)benzimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce various substituted benzimidazole compounds.
Scientific Research Applications
4-Methyl-N-(naphthalen-1-yl)benzimidamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzimidazole derivatives.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(naphthalen-1-yl)benzimidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(Cyano(naphthalen-1-yl)methyl)benzamides: These compounds share a similar naphthalene structure and exhibit comparable chemical properties.
2-Phenylbenzimidazoles: These derivatives have a similar benzimidazole core and are known for their biological activities.
Uniqueness
4-Methyl-N-(naphthalen-1-yl)benzimidamide is unique due to the presence of both a methyl group and a naphthalene ring, which can influence its chemical reactivity and biological activity. This combination of structural features may confer distinct properties compared to other benzimidazole derivatives.
Properties
CAS No. |
72687-45-7 |
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Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
4-methyl-N'-naphthalen-1-ylbenzenecarboximidamide |
InChI |
InChI=1S/C18H16N2/c1-13-9-11-15(12-10-13)18(19)20-17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3,(H2,19,20) |
InChI Key |
IBAQSGUJEXUGAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NC2=CC=CC3=CC=CC=C32)N |
Origin of Product |
United States |
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